molecular formula C9H10ClN3 B2724466 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile CAS No. 1511086-26-2

4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile

Cat. No. B2724466
CAS RN: 1511086-26-2
M. Wt: 195.65
InChI Key: HXBONELPTUTCNE-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile is a chemical compound used in organic synthesis, catalytic agents, petrochemical additives, and synthetic chemistry . It’s also used as an intermediate for pharmaceuticals .


Synthesis Analysis

A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . The reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone yielded the corresponding substituted thio-3,4-dihydro-4-oxopyrimidine-5-carbonitrile analogues .


Molecular Structure Analysis

The empirical formula of this compound is C6H4ClN3S and its molecular weight is 185.63 .


Chemical Reactions Analysis

The methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate is displaced by cyanide ion. 4-Chloro-2-methylthiopyrimidine reacts similarly to give 2,4-bismethylthiopyrimidine .


Physical And Chemical Properties Analysis

The empirical formula of this compound is C6H4ClN3S and its molecular weight is 185.63 .

Mechanism of Action

The pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds were found to exhibit moderate antiproliferative activity against tested cell lines and were more active than the EGFR inhibitor erlotinib .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The pyrimidine-5-carbonitrile derivatives have shown promising results as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . They have been synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . Future research could focus on further optimizing these compounds and evaluating their potential as therapeutic agents in various cancer models.

properties

IUPAC Name

4-chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-6(2)3-8-12-5-7(4-11)9(10)13-8/h5-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBONELPTUTCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=C(C(=N1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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